Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate
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Overview
Description
Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is a chemical compound with the following properties:
Molecular Formula: C24H21ClN4O2
CAS Number: 459184-83-9
Molecular Weight: 432.914 g/mol
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:
Condensation Reaction: Ethyl 3-amino-4-cyano-3-methylpyrido[1,2-a]benzimidazole-2-carboxylate reacts with 3-chloroaniline to form the desired compound.
Esterification: The resulting intermediate undergoes esterification with ethanol to yield Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate.
Industrial Production:: While specific industrial methods may vary, large-scale production typically involves optimized reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroaniline group.
Reduction Reactions: Reduction of the nitrile group can yield the corresponding amine.
Oxidation Reactions: Oxidation of the cyano group may lead to carboxylic acid derivatives.
Substitution: Sodium hydroxide (NaOH), ethanol (EtOH)
Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon)
Oxidation: Mild oxidants (e.g., hydrogen peroxide, potassium permanganate)
Major Products:: The major products depend on the specific reaction conditions and the choice of reagents.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for other compounds or materials.
Mechanism of Action
The exact mechanism by which Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare its properties and reactivity with related molecules in the same chemical family.
Properties
Molecular Formula |
C24H21ClN4O2 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate |
InChI |
InChI=1S/C24H21ClN4O2/c1-3-31-22(30)12-11-18-15(2)19(14-26)24-28-20-9-4-5-10-21(20)29(24)23(18)27-17-8-6-7-16(25)13-17/h4-10,13,27H,3,11-12H2,1-2H3 |
InChI Key |
JNPIWIRCANBDMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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